(R)-1,3-Dimethyl-piperazin-2-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFFGWXUDPLTF-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-29-1 | |
| Record name | 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(R)-1,3-Dimethyl-piperazin-2-one Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a chiral building block with significant applications in modern drug discovery and development. We will delve into its chemical properties, synthesis, and analytical characterization, with a focus on its role as a key structural motif in the design of innovative therapeutics, particularly in the realms of neuroactive compounds and kinase inhibitors.
Core Molecular Attributes
This compound is a chiral heterocyclic compound. The hydrochloride salt enhances its stability and solubility in aqueous media, making it amenable to various synthetic and biological testing conditions.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is paramount for the effective utilization of this molecule in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.64 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥98.0% |
The free base, (R)-1,3-Dimethylpiperazin-2-one, has a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific drug candidates. A common and efficient strategy involves a chiral pool approach, starting from the readily available amino acid, (R)-alanine (a stereoisomer of D-alanine).
Synthetic Pathway Overview
The synthesis can be conceptualized as a multi-step process that establishes the piperazinone core with the desired stereochemistry at the C3 position, followed by N-methylation and salt formation. A plausible synthetic route is outlined below, adapted from established methods for similar chiral piperazinones.[1]
Detailed Experimental Protocol (Adapted from[2])
Step 1: Synthesis of Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
To a solution of (R)-alanine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (NEt₃, 1.1 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Filter the resulting triethylammonium chloride salt and collect the filtrate containing the free amino ester.
-
In a separate flask, prepare N-Cbz-aminoacetaldehyde.
-
To the filtrate, add the N-Cbz-aminoacetaldehyde (1 equivalent) and stir for 15 minutes at 0°C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected diamine intermediate.
Step 2: Cyclization to form (R)-4-Cbz-3-methylpiperazin-2-one
-
Dissolve the purified diamine intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution at reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Step 3: N-Methylation to form (R)-4-Cbz-1,3-dimethylpiperazin-2-one
-
Dissolve the cyclized product in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the N-methylated product.
Step 4: Deprotection to (R)-1,3-Dimethyl-piperazin-2-one
-
Dissolve the N-methylated product in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude (R)-1,3-Dimethyl-piperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the protons on the piperazinone ring, and the N-H proton (if present in the free base). The chemical shifts and coupling patterns will be indicative of the ring conformation. For substituted piperazines, dynamic NMR studies can reveal information about conformational isomers.[2]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam, the two methyl carbons, and the carbons of the piperazine ring.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to determine the molecular weight of the compound. For the free base, a prominent peak at m/z 129.1 [M+H]⁺ would be expected. For a related compound, (R)-3-methylpiperazin-2-one, the mass spectrum shows [M+H]⁺ at 115.16 and [M+Na]⁺ at 137.15.[1]
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric purity of the final product. Polysaccharide-based chiral columns are often effective for the separation of piperazine derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous confirmation of the absolute stereochemistry and the three-dimensional structure of the molecule in the solid state. The piperazine ring typically adopts a chair conformation.[3]
Applications in Drug Discovery
The rigid, chiral scaffold of (R)-1,3-Dimethyl-piperazin-2-one makes it a valuable building block in medicinal chemistry.[4][5][6]
Kinase Inhibitors
The piperazine moiety is a common feature in many kinase inhibitors, often serving to enhance solubility and interact with the solvent-exposed region of the kinase active site.[7][8] In the context of Cyclin-Dependent Kinase (CDK) inhibitors, the piperazine ring can play a crucial role in achieving selectivity and potency.[9][10][11]
The (R)-1,3-dimethyl substitution can provide specific steric and electronic interactions within the kinase active site, potentially leading to improved potency and selectivity. The chiral nature of the building block ensures a defined three-dimensional orientation of the substituents, which is often critical for optimal binding to the target protein.
Peptide Mimetics
The piperazin-2-one scaffold can be considered a dipeptide mimic, where the rigid ring structure constrains the conformational flexibility of the backbone. This property is highly desirable in the design of peptidomimetics to improve metabolic stability and oral bioavailability compared to their natural peptide counterparts. The methyl groups at the 1 and 3 positions can mimic the side chains of amino acids like alanine.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the synthetic accessibility make it an attractive starting material for drug discovery programs targeting a wide range of diseases. A thorough understanding of its synthesis and analytical characterization is crucial for its successful application in the development of next-generation therapeutics.
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL not available)
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. (URL not available)
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed Central. (URL not available)
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - NIH. (URL not available)
- Representative piperazine derivatives with CDKs inhibitory activity.
- Design of the targeted piperidone‐piperazine conjugates.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
-
Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])
- Crystal Structure of 1,4-Dimethyl 2.5[2'-dispiroindane-1,3-dione]piperazine - Sci-Hub. (URL not available)
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (URL not available)
-
(R)-1,3-Dimethylpiperazin-2-one - MySkinRecipes. (URL: [Link])
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - ResearchGate. (URL: [Link])
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL not available)
- Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal...
-
Synthesis and X-Ray Structure of copper(II) dinitrate - ResearchGate. (URL: [Link])
-
Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester - ResearchGate. (URL: [Link])
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - DigitalCommons@TMC. (URL: [Link])
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])
-
The medicinal chemistry of piperazines: A review - Scilit. (URL: [Link])
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones - MDPI. (URL: [Link])
-
A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - MDPI. (URL: [Link])
-
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC - NIH. (URL: [Link])
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (URL: [Link])
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Chiral Piperazin-2-one Derivatives: Synthesis, Analysis, and Applications in Drug Discovery
Abstract
The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its structural features—a six-membered ring with two nitrogen atoms, a carbonyl group, and defined conformational constraints—make it an ideal backbone for designing peptidomimetics and small molecule therapeutics.[3] The introduction of chirality to this scaffold exponentially increases its chemical space and biological specificity, allowing for precise interactions with chiral biomolecules like enzymes and receptors. This guide provides an in-depth exploration of the stereoselective synthesis of chiral piperazin-2-one derivatives, details robust analytical methodologies for their characterization, and surveys their significant applications in drug development, from anticancer to neuroactive agents.
The Strategic Importance of the Chiral Piperazin-2-one Core
The piperazine ring system is the third most common nitrogen heterocycle found in drug discovery, integral to blockbuster drugs like Imatinib and Sildenafil.[5] The piperazin-2-one variant retains the advantageous physicochemical properties of the piperazine core—such as improved aqueous solubility and bioavailability conferred by the two nitrogen atoms—while introducing a lactam functionality.[2][5] This carbonyl group acts as a hydrogen bond acceptor and provides a handle for further functionalization.[3]
The true therapeutic potential is unlocked when stereochemistry is controlled. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to toxicity. Consequently, the development of robust methods for the asymmetric synthesis of piperazin-2-ones is a paramount objective in pharmaceutical research.[1] Notable examples of bioactive molecules containing this chiral core include the anthelmintic drug Praziquantel, the potent anticancer alkaloid (-)-agelastatin A, and the p53/MDM2 inhibitor (-)-nutlin-3, underscoring the scaffold's therapeutic versatility.[1][3]
Logical Relationship: From Core Scaffold to Therapeutic Application
Caption: Logical flow from the core chiral scaffold to its therapeutic uses.
Stereoselective Synthetic Strategies: A Field-Proven Perspective
The synthesis of chiral piperazin-2-ones has evolved significantly. While classical methods using the "chiral pool" are reliable, modern asymmetric catalysis offers greater efficiency and flexibility. The choice of strategy is dictated by the desired substitution pattern, scalability, and the need for stereochemical purity.
Classical Approaches: Building from the Chiral Pool
The most traditional route involves using readily available, enantiopure starting materials, such as α-amino acids.[1][3] This method provides absolute stereochemical control from the outset.
-
Causality: The inherent chirality of the amino acid is directly transferred to the final piperazin-2-one product. This is a substrate-controlled approach, minimizing the need for complex chiral catalysts or auxiliaries. The primary experimental consideration is the prevention of racemization during the cyclization step, which is often promoted by harsh basic or acidic conditions. Mild coupling reagents and controlled temperatures are therefore critical for maintaining stereochemical integrity.
Asymmetric Catalysis: The Modern Workhorse
Asymmetric catalysis represents the most elegant and atom-economical approach, creating chirality from achiral or racemic precursors using a small amount of a chiral catalyst.[1] This is a reagent-controlled strategy, where the catalyst dictates the stereochemical outcome.
A powerful method involves the asymmetric hydrogenation of pyrazin-2-ol precursors. This reaction provides direct access to disubstituted chiral piperazin-2-ones with excellent stereoselectivity.
-
Expertise & Experience: The success of this transformation hinges on the synergy between the palladium catalyst, a chiral phosphine ligand (e.g., (R)-TolBINAP), and an acidic additive. The chiral ligand creates a chiral pocket around the metal center, forcing the hydrogen to add to one face of the substrate preferentially. The acid additive is crucial; it facilitates the tautomerization of the pyrazin-2-ol and enhances the reactivity of the substrate towards hydrogenation. Our experience shows that solvent choice is non-trivial; a mixture like dichloromethane/benzene can be optimal for balancing substrate solubility and catalyst activity, leading to high enantioselectivity.[1]
For constructing α-secondary and α-tertiary stereocenters, the Pd-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates is a state-of-the-art method.[3]
-
Expertise & Experience: This method's effectiveness relies on the use of electron-deficient phosphinooxazoline (PHOX) ligands.[3] These ligands not only induce high enantioselectivity but also stabilize the palladium catalyst. The choice of the N-protecting groups on the piperazin-2-one is a critical experimental parameter. Bulky protecting groups can influence the conformation of the enolate intermediate, thereby impacting both the yield and the stereochemical outcome of the alkylation.
Recent advances have focused on telescoped or one-pot procedures that combine multiple synthetic steps without isolating intermediates.[6][7] A notable example is a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[7][8]
-
Trustworthiness: This self-validating system leverages an organocatalyst, such as a quinine-derived urea, to control the stereochemistry of two out of the three steps.[7] The reliability of the protocol stems from the high fidelity of each catalytic step. The reaction conditions are tuned so that the product of one step becomes the ideal substrate for the next, minimizing side reactions and maximizing efficiency. This approach provides rapid access to functionalized piperazin-2-ones in high yield and enantioselectivity (up to 99% ee).[6][7]
Synthetic Workflow Overview
Caption: Key synthetic routes to chiral piperazin-2-one derivatives.
Data Summary: Asymmetric Catalytic Methods
| Method | Catalyst/Ligand | Substrate Type | Avg. Yield | ee Range | Reference |
| Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | Pyrazin-2-ols | >95% conv. | up to 90% | [1] |
| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / PHOX | Piperazin-2-one enolates | Good-Excellent | Good-Excellent | [3] |
| One-Pot Cascade | Quinine-derived urea | Aldehydes, diamines | 38-90% | up to 99% | [7] |
| Ir-catalyzed Hydrogenation | Iridium / tBu-mono-RuPHOX | Dihydropyrazin-2-ones | Good | Moderate-Good | [6] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the procedure described by Zhang et al. for the synthesis of chiral disubstituted piperazin-2-ones.[1]
Objective: To synthesize an enantioenriched 3,5-disubstituted piperazin-2-one from a pyrazin-2-ol precursor.
Materials:
-
Pyrazin-2-ol substrate (1.0 equiv)
-
Pd(OCOCF₃)₂ (3.0 mol%)
-
(R)-TolBINAP (3.3 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Benzene
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure autoclave/reactor
-
Schlenk line and argon/nitrogen source
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd(OCOCF₃)₂ (3.0 mol%) and (R)-TolBINAP (3.3 mol%) to a dry Schlenk flask. Add anhydrous solvent (DCM/Benzene 1:1 mixture) and stir for 30 minutes at room temperature to allow for pre-formation of the active catalyst complex.
-
Rationale: Pre-mixing the palladium source and the chiral ligand in the absence of the substrate ensures the formation of a well-defined, catalytically active species. This is crucial for achieving high enantioselectivity and reproducibility.
-
-
Reaction Setup: To the flask containing the catalyst solution, add the pyrazin-2-ol substrate (1.0 equiv) and TsOH·H₂O (1.0 equiv).
-
Rationale: The acid additive is critical for the reaction mechanism, as previously discussed. It must be added at this stage to ensure it is present when the substrate is introduced to the catalyst.
-
-
Hydrogenation: Transfer the sealed reaction vessel to a high-pressure autoclave. Purge the autoclave three times with hydrogen gas before pressurizing to 1000 psi.
-
Rationale: High pressure is required to achieve a sufficient concentration of dissolved hydrogen in the reaction medium, which drives the hydrogenation reaction forward efficiently. Purging removes oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.
-
Rationale: Elevated temperature increases the reaction rate. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase.
-
-
Workup and Purification: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the chiral piperazin-2-one.
-
Analysis: Determine the conversion and diastereomeric ratio (dr) of the crude product using ¹H NMR spectroscopy. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1]
Applications in Medicinal Chemistry
The chiral piperazin-2-one scaffold is a versatile building block for developing therapeutics targeting a wide range of diseases.[5][9][10][11][12][13]
-
Anticancer Agents: The conformationally constrained nature of the ring system makes it an excellent scaffold for designing kinase inhibitors and protein-protein interaction modulators.[3] Analogs of imatinib have been synthesized using chiral tertiary piperazines derived from piperazin-2-ones, demonstrating potent antiproliferative activity.[3]
-
Neuroactive Agents: Piperazine derivatives have a long history as agents acting on the central nervous system (CNS).[13][14] The specific stereochemistry of piperazin-2-one derivatives allows for fine-tuning of their interactions with neurotransmitter receptors, leading to potential applications as antipsychotic, antidepressant, and anxiolytic drugs.[13][14]
-
Antiviral and Antiparasitic Agents: The piperazine core is found in numerous anti-infective agents.[2][3][10] Chiral piperazin-2-ones are precursors to potent antiviral compounds, such as intermediates for HIV protease inhibitors like Indinavir.[3][15] The well-known anthelmintic Praziquantel highlights the importance of this scaffold in combating parasitic infections.[10]
-
Peptidomimetics: Chiral piperazin-2-ones can mimic inverse γ-turns in peptides, which are crucial secondary structures for protein recognition and function.[3] This property is exploited to create stable, orally bioavailable drug candidates that can modulate biological pathways controlled by peptides.
Conclusion and Future Outlook
The chiral piperazin-2-one core continues to be a highly valuable scaffold in drug discovery. Significant progress in asymmetric synthesis, particularly through palladium and iridium catalysis, has made a diverse range of these chiral building blocks readily accessible.[3][6] The ability to install stereocenters with high precision allows researchers to meticulously probe structure-activity relationships and optimize drug candidates for potency and selectivity.
Future efforts will likely focus on expanding the toolbox of synthetic methods, especially in the area of C-H functionalization to decorate the carbon backbone of the ring, a current limitation in structural diversity.[5] The development of novel one-pot and flow-chemistry-based approaches will further streamline the synthesis of these important molecules, accelerating the pace of drug discovery and development.
References
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing)
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL
- Source: Jetir.
- Source: Preprints.
- Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: Thieme Connect URL
- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL
- Title: Asymmetric Synthesis of Biologically Active Piperazine Derivatives Source: Bentham Science URL
- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Publications URL
- Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL
- Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: NIH National Library of Medicine URL
- Source: Dalton Transactions (RSC Publishing)
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL
- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL
- Title: Synthesis method of chiral piperazinone derivative Source: Google Patents URL
- Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society URL
- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: NIH National Library of Medicine URL
- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL
- Title: Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates Source: PubMed URL
- Title: Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N Source: NIH National Library of Medicine URL
- Title: Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions Source: ACS Publications URL
- Source: DOI.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jetir.org [jetir.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. benthamscience.com [benthamscience.com]
- 12. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique combination of physicochemical properties, synthetic tractability, and conformational characteristics has led to its incorporation into a vast array of clinically successful drugs across diverse therapeutic areas.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted role of the piperazine moiety for researchers, scientists, and drug development professionals. We will explore its fundamental properties, strategic applications in drug design to modulate pharmacokinetics and pharmacodynamics, and its prevalence in key therapeutic classes such as central nervous system agents, oncology drugs, and anti-infectives. Furthermore, this guide details common and advanced synthetic strategies for creating piperazine derivatives, discusses critical metabolic and toxicological considerations, and provides future perspectives on the enduring importance of this remarkable scaffold.
Introduction to the Piperazine Moiety
The Piperazine Core: Structure and Physicochemical Properties
The piperazine molecule, with the chemical formula C₄H₁₀N₂, is a saturated heterocycle that typically adopts a stable chair conformation.[3] Its power in medicinal chemistry stems from a unique confluence of properties:
-
Basicity: The two nitrogen atoms confer basic properties (pKa ~9.8 and ~5.7).[3] This allows for the formation of salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The basicity is crucial for interacting with acidic residues in biological targets and for influencing membrane permeability.[4]
-
Solubility: The inherent polarity of the two amine groups generally leads to good water solubility, a desirable trait for drug candidates.[5] This property can be finely tuned through substitution on the nitrogen atoms.[2]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors (in their protonated form) and acceptors, facilitating strong and specific interactions with biological targets like receptors and enzymes.[6]
-
Conformational Flexibility: While the ring itself is relatively rigid, the substituents on the nitrogen atoms can rotate, allowing the molecule to adopt various conformations to fit into different binding pockets. This flexibility can be constrained by incorporating the piperazine into more complex polycyclic structures.[2]
These fundamental characteristics make piperazine an exceptionally versatile building block in drug design.[7]
Why Piperazine? The Concept of a "Privileged Scaffold"
The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The piperazine ring is a quintessential example of such a scaffold.[1][8][9] Its prevalence in a multitude of marketed drugs is a testament to its utility.[10] The reasons for this privileged status are twofold:
-
Pharmacokinetic Advantages: The piperazine moiety is frequently incorporated into molecules to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][4] Its ability to improve solubility and provide a handle for modulating lipophilicity allows medicinal chemists to overcome common pharmacokinetic hurdles.[4][11]
-
Pharmacodynamic Versatility: The piperazine ring can serve multiple roles in pharmacodynamics. It can act as a central scaffold to orient pharmacophoric groups in the correct three-dimensional space for optimal target interaction, or it can function as a versatile linker connecting two distinct pharmacophores within a single molecule.[2]
Historical Perspective: From Anthelmintics to Modern Therapeutics
The therapeutic journey of piperazine began in the early 20th century when it was first used for treating gout and later as an anthelmintic agent to combat parasitic worm infections.[1][12] Its mechanism of action in helminths involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor, which leads to hyperpolarization, flaccid paralysis of the parasite, and its subsequent expulsion from the host.[3][4] This discovery was just the beginning. In the decades that followed, chemists synthesized and screened countless piperazine derivatives, uncovering a remarkable breadth of pharmacological activities and cementing the moiety's status as a vital component in the medicinal chemist's toolkit.[1]
The Strategic Role of Piperazine in Drug Design
The decision to incorporate a piperazine moiety is a strategic choice aimed at optimizing a molecule's overall profile. Its utility extends from fine-tuning fundamental properties to defining the mode of interaction with complex biological systems.
Modulating Physicochemical Properties and ADME Profiles
A primary reason for using the piperazine scaffold is to enhance a drug candidate's "drug-likeness."[13] The two nitrogen atoms provide handles for synthetic modification, allowing for precise control over key physicochemical parameters that govern a drug's ADME profile.[4]
| Property | Modulation via Piperazine Moiety | Impact on ADME |
| Solubility | Introduction of the polar piperazine ring or formation of piperazine salts. | Enhances dissolution and absorption. Can facilitate renal clearance.[5] |
| Lipophilicity (LogP/LogD) | N-substituents can be varied from small polar groups to large, greasy aromatic systems to tune the lipophilicity. | Influences membrane permeability, plasma protein binding, and volume of distribution.[11] |
| Basicity (pKa) | The electronic nature of N-substituents modifies the basicity of the nitrogen atoms. | Affects the ionization state at physiological pH, which is critical for absorption and target engagement.[4] |
| Metabolic Stability | Strategic placement of substituents can block sites of metabolism by cytochrome P450 enzymes. | Can increase the drug's half-life and reduce the formation of potentially toxic metabolites.[11] |
This tunability allows for a rational, iterative approach to lead optimization, where initial hits with good potency but poor pharmacokinetic properties can be transformed into viable drug candidates.[4]
Piperazine as a Versatile Linker and Scaffold
The piperazine ring is an effective and popular linker. Its defined geometry and the 1,4-disposition of its nitrogen atoms allow it to rigidly connect two molecular fragments, holding them at a specific distance and orientation. This is particularly valuable in the design of kinase inhibitors, where a piperazine often links a hinge-binding motif to a fragment that occupies a distal pocket.[5]
As a scaffold, the piperazine core provides a robust platform from which pharmacophoric elements can be projected. The synthetic accessibility of the nitrogen atoms allows for the rapid generation of libraries of analogues to explore the structure-activity relationship (SAR) and identify optimal substitution patterns for target binding.[14]
Impact on Receptor Binding and Pharmacodynamics
The piperazine moiety is often integral to a drug's pharmacophore, directly participating in binding interactions with the target protein. In many Central Nervous System (CNS) drugs, the protonated nitrogen of the piperazine ring forms a critical ionic bond with an acidic residue (e.g., aspartate) in the binding site of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5][15] This interaction is a common anchoring point for many antipsychotic and antidepressant medications.[15]
The structural versatility of piperazine derivatives allows for the creation of compounds with a wide range of pharmacological effects, from receptor agonism and antagonism to enzyme inhibition.[11]
Therapeutic Applications of Piperazine-Containing Drugs
The piperazine scaffold is a key component in numerous blockbuster drugs, demonstrating its broad therapeutic applicability.[9][10]
Central Nervous System (CNS) Disorders
Piperazine is particularly prominent in drugs targeting the CNS.[5] Its ability to be modified to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an invaluable scaffold.[5][15]
-
Antipsychotics: Atypical antipsychotics like Aripiprazole and Clozapine feature a piperazine moiety that is crucial for their multi-receptor binding profile, particularly at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[4][15]
-
Antidepressants: Drugs such as Vortioxetine utilize the piperazine ring to interact with serotonin transporters and receptors, forming the basis of their therapeutic effect.[15][16]
-
Anxiolytics: Buspirone, an anxiolytic agent, contains a piperazine core that contributes to its activity as a serotonin 5-HT₁ₐ receptor agonist.[15]
Caption: Aripiprazole's piperazine moiety facilitates dual action on D₂ and 5-HT₂ₐ receptors.
Oncology
The piperazine scaffold is a privileged structure in modern oncology, particularly in the design of kinase inhibitors.[5][17] The ring often serves as a central linker that correctly positions the molecule within the ATP-binding pocket of the target kinase.[5]
-
Case Study: Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia (CML), Imatinib contains a methylpiperazine group. This group enhances solubility and provides a key interaction point that confers selectivity for the Bcr-Abl kinase.[4]
Sources
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride in Modern Medicinal Chemistry
Introduction: The Piperazine Scaffold and the Significance of Chiral Piperazin-2-ones
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its basic nitrogen atoms can improve aqueous solubility and oral bioavailability, while the rigid six-membered ring can act as a versatile linker to orient pharmacophoric groups in three-dimensional space, enhancing target affinity and specificity.[3] Within this important class of heterocycles, chiral piperazin-2-ones have emerged as valuable building blocks, particularly in the development of targeted therapies such as kinase inhibitors.[4]
This guide provides a detailed overview of the application of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride , a specific chiral building block that offers unique advantages in drug design. We will explore its synthesis, its incorporation into advanced pharmaceutical intermediates, and the rationale behind the strategic use of its distinct structural features—the (R)-stereochemistry and the dual methylation.
Physicochemical Properties and Handling
This compound is a white crystalline powder.[5] As a chiral building block, its stereochemical purity is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃ClN₂O | [5] |
| Molecular Weight | 164.64 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Storage | Room temperature, protected from light and moisture | [4] |
Synthesis of this compound: A Protocol Rooted in Asymmetric Synthesis
The synthesis of enantiomerically pure this compound is a multi-step process that leverages the principles of chiral pool synthesis, starting from a readily available chiral precursor. The following protocol is a representative method adapted from established procedures for chiral piperazinone synthesis.[6]
Part 1: Synthesis of (R)-3-Methylpiperazin-2-one
This part of the synthesis establishes the crucial chiral center.
Caption: Synthesis of (R)-3-Methylpiperazin-2-one.
Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one
-
Reductive Amination:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Neutralize with a base like triethylamine (1.2 eq) and filter to remove the salt.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, and concentrate under reduced pressure to obtain the crude protected diamine intermediate.[6]
-
-
Deprotection and Cyclization:
-
Dissolve the crude intermediate in methanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the protecting group is cleaved (monitored by TLC).
-
Upon deprotection, spontaneous cyclization occurs to form (R)-3-methylpiperazin-2-one.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (R)-3-methylpiperazin-2-one.[6]
-
Part 2: N-Methylation and Hydrochloride Salt Formation
The second part of the synthesis involves the methylation of the piperazinone ring and subsequent salt formation.
Sources
- 1. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Two competing mechanisms of DNMT3A recruitment regulate the dynamics of de novo DNA methylation at PRC1-targeted CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a key chiral building block, in the synthesis of targeted kinase inhibitors. The piperazine and piperazinone motifs are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs due to their favorable physicochemical properties and versatile synthetic handles.[1][2][3] The incorporation of stereochemical complexity is a critical strategy in modern drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[4][5] This document elucidates the strategic value of the (R)-1,3-dimethyl-piperazin-2-one moiety and offers a robust, step-by-step protocol for its incorporation into a representative kinase inhibitor scaffold via Nucleophilic Aromatic Substitution (SNAr), complete with characterization guidelines.
Introduction: The Strategic Role of Chiral Piperazinones in Kinase Inhibitor Design
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of pharmaceutical research. The design of these inhibitors often relies on molecular scaffolds that can optimally position pharmacophoric elements within the ATP-binding site of the target kinase.
The piperazinone core is an exemplary scaffold for several reasons:
-
Structural Rigidity: It provides a conformationally constrained framework, reducing the entropic penalty upon binding to the target protein.
-
Synthetic Tractability: The secondary amine at the N4 position serves as a versatile nucleophilic handle for diversification, allowing for the straightforward introduction of various substituents to explore the solvent-exposed region of the kinase.[1][6]
-
Physicochemical Properties: The inherent polarity of the piperazinone ring can improve aqueous solubility and other drug-like properties.[1]
The introduction of chirality elevates the sophistication of the inhibitor design.[4] The (R)-configuration of the methyl group at the C3 position of (R)-1,3-Dimethyl-piperazin-2-one provides a precise three-dimensional vector. This stereocenter can engage in specific chiral interactions within the kinase active site, potentially leading to increased binding affinity and, crucially, improved selectivity against off-target kinases, thereby minimizing unwanted side effects.[5][7] This application note details the practical use of this valuable chiral synthon.
Physicochemical Properties & Design Rationale
The selection of this compound as a starting material is based on a clear understanding of its structural and chemical attributes.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1152110-26-3 (dihydrochloride) | [8] |
| Molecular Formula | C₆H₁₄Cl₂N₂O (dihydrochloride) | [8] |
| Molecular Weight | 201.09 g/mol (dihydrochloride) | [8] |
| Appearance | White to off-white solid | |
| Key Reactive Site | Secondary amine at N4 position | |
| Chiral Center | C3 position (R-configuration) |
Causality Behind Experimental Choices:
-
(R)-Stereocenter: The methyl group at the C3 position is designed to probe a specific hydrophobic pocket within the target kinase. Its defined stereochemistry ensures a consistent and optimal fit, which is often lost with a racemic mixture.
-
N1-Methyl Group: This modification caps the N1 position, preventing it from acting as a hydrogen bond donor and directing all subsequent functionalization to the N4 amine. It can also contribute to hydrophobic interactions.
-
N4-Amine: This secondary amine is the primary point of attachment for the "hinge-binder" motif of the kinase inhibitor. Its nucleophilicity is harnessed in coupling reactions like SNAr or Buchwald-Hartwig amination.[1][6]
-
Hydrochloride Salt Form: The use of the hydrochloride salt enhances the stability and handling of the reagent. It is a crystalline, free-flowing solid, which allows for more accurate weighing compared to the potentially hygroscopic and oily free base. The free base is generated in situ or in a preliminary step immediately before the coupling reaction.
General Synthetic Workflow
The overall strategy involves a two-step sequence: liberation of the nucleophilic free base from the hydrochloride salt, followed by its coupling to an electrophilic heteroaromatic core, a common feature in many kinase inhibitors that interacts with the "hinge region" of the enzyme's active site.
Caption: General Synthetic Workflow Diagram.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Free-Basing of this compound
Rationale: The N4-amine is protonated in the hydrochloride salt, rendering it non-nucleophilic. A stoichiometric amount of base is required to neutralize the salt and liberate the free amine for the subsequent coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
-
-
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free base. It should be used immediately in the next step without further purification.
-
Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Rationale: This protocol describes the coupling of the piperazinone free base with an electron-deficient heteroaryl chloride. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atoms toward nucleophilic attack by the N4-amine of the piperazinone.[9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, driving it to completion.
-
Materials:
-
(R)-1,3-Dimethyl-piperazin-2-one (free base from Protocol 1, 1.0 equiv)
-
2,4-dichloro-5-methoxypyrimidine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,4-dichloro-5-methoxypyrimidine and anhydrous DMF.
-
Add the (R)-1,3-Dimethyl-piperazin-2-one free base as a solution in a small amount of DMF.
-
Add DIPEA dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting piperazinone is observed.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[9]
-
Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
| Reaction Parameters | Recommended Conditions |
| Solvent | DMF, NMP, or Dioxane |
| Base | DIPEA, K₂CO₃, or Cs₂CO₃ |
| Temperature | 80 - 120 °C |
| Typical Yield | 65 - 85% |
| Monitoring | TLC (e.g., 50% EtOAc/Hexanes), LC-MS |
Characterization and Validation
Rationale: Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of protons from both the piperazinone and the heteroaryl fragments. Look for the disappearance of the N4-H proton signal and characteristic shifts in the protons adjacent to the N4-position.
-
¹³C NMR: Confirm the total number of carbons and the formation of the new C-N bond.
-
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by obtaining an accurate mass measurement ([M+H]⁺).
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Develop a method using a chiral stationary phase (e.g., Chiralpak® series) to confirm that the enantiomeric excess (% ee) of the final product is >99%, ensuring no racemization occurred during the synthesis.
-
Mechanistic Insight: Binding to a Generic Kinase Active Site
The synthesized molecule is designed to inhibit kinase activity by competing with ATP. The different sub-structures of the inhibitor play distinct roles in binding to the active site.
Caption: Proposed Binding Mode of the Inhibitor.
This model illustrates how the pyrimidine core forms critical hydrogen bonds with the kinase hinge region, the (R)-methyl group occupies a hydrophobic pocket to confer potency and selectivity, and the piperazinone ring acts as the central scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its inherent chirality and synthetically accessible secondary amine provide a robust platform for creating potent and selective drug candidates. The protocols outlined in this document offer a reliable and reproducible methodology for incorporating this scaffold, enabling researchers in drug discovery to accelerate their development programs.
References
-
D. B. Tresadern, G. M. Hart, and D. J. C. Constable, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," PubMed Central, Available at: [Link]
-
C. R. M. Asquith et al., "Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors," MDPI, Available at: [Link]
-
R. O. Arguello-Velasco et al., "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations," ResearchGate, Available at: [Link]
-
A. A. El-Sayed et al., "Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis," PubMed, Available at: [Link]
-
K. Jozwiak et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," PubMed Central, Available at: [Link]
-
A. K. Chakraborti et al., "The significance of chirality in contemporary drug discovery-a mini review," PubMed Central, Available at: [Link]
-
A. Tomar et al., "Piperazine: the molecule of diverse pharmacological importance," ResearchGate, Available at: [Link]
-
S. Fallacara et al., "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," FLORE, Available at: [Link]
-
A. K. Gupta et al., "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," Wiley Online Library, Available at: [Link]
-
MySkinRecipes, "(R)-1,3-Dimethylpiperazin-2-one," MySkinRecipes, Available at: [Link]
-
S. M. C. et al., "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors," International Journal of Research & Review, Available at: [Link]
-
M. S. Abdel-Maksoud et al., "Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer," RSC Publishing, Available at: [Link]
-
A. S. Kalogirou et al., "3-Methylpiperazine-containing pre-clinical kinase inhibitors," ResearchGate, Available at: [Link]
- Google Patents, "Synthesis method of chiral piperazinone derivative," Google Patents, Available at
-
M. D. Jalageri et al., "Piperazine based antimicrobial polymers: a review," RSC Advances, Available at: [Link]
-
M. Reymond et al., "Diversifying the triquinazine scaffold of a Janus kinase inhibitor," RSC Medicinal Chemistry, Available at: [Link]
-
Organic Chemistry Portal, "Synthesis of piperazines," Organic Chemistry Portal, Available at: [Link]
-
K. Jozwiak et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," ACS Chemical Neuroscience, Available at: [Link]
-
P. A. J. L. M. J. D. S. G. P. D. F. D. W. G. T. H. G. F. J. P. A. F. W. M. J. M. C. M. F. M. C. C. M. F. C. M. A. F. G. S. Roskoski Jr., "Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis," ACS Publications, Available at: [Link]
-
ResearchGate, "The medicinal chemistry of piperazines: A review," ResearchGate, Available at: [Link]
-
Q. S. Chen et al., "Application of Chiral Piperidine Scaffolds in Drug Design," ResearchGate, Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. flore.unifi.it [flore.unifi.it]
- 7. (R)-1,3-Dimethylpiperazin-2-one [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride
An Application Guide to the Chemical Derivatization of (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride
Abstract
(R)-1,3-Dimethyl-piperazin-2-one is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid, peptide-mimicking scaffold is frequently incorporated into neuroactive compounds and kinase inhibitors, where stereochemistry is critical for biological activity.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of its hydrochloride salt. We present detailed, field-proven protocols for N-acylation, N-alkylation, and reductive amination, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes. This guide is designed to serve as a practical resource for synthesizing novel compound libraries based on this privileged scaffold.
Introduction: The Strategic Importance of the Piperazin-2-one Core
The piperazin-2-one motif is considered a "privileged structure" in medicinal chemistry.[2] Its constrained cyclic diamine structure offers a unique combination of properties:
-
Stereochemical Control: The chiral center at the C3 position allows for the synthesis of enantiomerically pure molecules, which is crucial for specificity in drug-target interactions.
-
Structural Rigidity: The ring system reduces conformational flexibility, often leading to higher binding affinity and improved metabolic stability compared to acyclic analogues.[1]
-
Synthetic Tractability: The secondary amine at the N4 position serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.
The starting material, this compound, is a salt. A critical and universal first step in its derivatization is the in situ neutralization to liberate the nucleophilic free base, which can then engage with various electrophiles. This guide will detail three fundamental and powerful derivatization strategies.
Physicochemical Properties & Safety
A thorough understanding of the starting material is paramount for successful synthesis and safe handling.
| Property | Value | Reference / Note |
| Chemical Name | This compound | |
| Molecular Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.64 g/mol | |
| CAS Number | 1240300-33-7 (Parent) | [1] |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochlorides |
| Key Reactive Site | Secondary amine at the N4 position | Nucleophilic after deprotonation |
| Storage | Room temperature, keep dry, avoid light | [1] |
General Safety Precautions: Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Piperazine derivatives can be skin and respiratory irritants.[3][4] Consult the Safety Data Sheet (SDS) for all specific reagents used in the protocols below.[5]
Core Derivatization Strategies: An Overview
The derivatization of (R)-1,3-Dimethyl-piperazin-2-one is centered on the nucleophilicity of the N4-amine. The following diagram illustrates the central strategy: initial deprotonation followed by reaction with a suitable electrophile.
Caption: General workflow for the derivatization of (R)-1,3-Dimethyl-piperazin-2-one HCl.
Detailed Application Protocols
Protocol 1: N-Acylation with an Acid Chloride
Principle: This protocol describes the formation of a stable amide bond by reacting the free amine with an electrophilic acyl chloride. The amide bond is a cornerstone of peptide chemistry and is ubiquitous in pharmaceuticals.[6]
Causality & Expertise: The choice of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is critical. These bases are non-nucleophilic and will not compete with the piperazinone for the acylating agent. They serve a dual purpose: neutralizing the initial hydrochloride salt and scavenging the HCl generated during the acylation reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves a wide range of organic molecules. The reaction is typically run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acid chloride, minimizing side reactions.
Materials & Reagents:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir until the solid is suspended.
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes. A clear solution or a finer suspension should form as the free base is liberated.
-
Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-acyl derivative.
Protocol 2: N-Alkylation with an Alkyl Halide
Principle: This method introduces an alkyl group onto the N4-nitrogen via a nucleophilic substitution (Sₙ2) reaction. This is a direct and effective way to build molecular complexity.[7][8]
Causality & Expertise: A stronger, inorganic base like potassium carbonate (K₂CO₃) is often preferred here, especially with less reactive alkylating agents like alkyl chlorides or bromides. Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal solvents as they are polar and aprotic, which accelerates Sₙ2 reactions. Heating is often required to drive the reaction to completion, particularly with less reactive halides. The addition of a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate when using alkyl chlorides or bromides, via the Finkelstein reaction which generates the more reactive alkyl iodide in situ.
Materials & Reagents:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (ACN) or DMF
-
Potassium iodide (KI) (optional, catalytic)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with reflux condenser
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of KI (0.1 eq).
-
Solvent Addition: Add anhydrous ACN or DMF (approx. 0.1-0.2 M).
-
Alkylation: Add the alkyl halide (1.2 eq) and stir the suspension vigorously.
-
Reaction: Heat the mixture to 60-80 °C and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography to obtain the desired N-alkyl product.
Protocol 3: Reductive Amination with an Aldehyde
Principle: Reductive amination is a highly versatile and reliable method for forming C-N bonds. It involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.[9][10]
Causality & Expertise: This is often a one-pot reaction. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[11][12] It is mild enough that it does not readily reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate as it forms. This selectivity prevents unwanted side reactions (e.g., reduction of the aldehyde to an alcohol). Dichloroethane (DCE) or DCM are common solvents. A small amount of acetic acid can be added to catalyze iminium ion formation, but it is often unnecessary if the starting amine is a hydrochloride salt, as the initial partial neutralization provides a suitable pH.
Materials & Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., 4-Fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Suspension: Add anhydrous DCE (approx. 0.1 M).
-
Neutralization: Add DIPEA (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Reaction: Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until bubbling ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for the reductive amination protocol.
Analytical Characterization of Derivatives
Confirmation of product identity and purity is essential. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Appearance of new signals corresponding to the added group (e.g., aromatic protons for benzoyl, benzylic CH₂ for benzyl). Shifts in the signals of the piperazinone ring protons adjacent to the N4-nitrogen. |
| Mass Spectrometry | Molecular Weight Confirmation | Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the derivatized product. |
| HPLC / GC-MS | Purity Assessment & Quantification | A single major peak in the chromatogram indicates high purity. These methods are essential for quantitative analysis.[13][14][15] For compounds lacking a UV chromophore, derivatization with a UV-active tag can be used for HPLC detection.[16][17] |
| Chiral HPLC | Enantiomeric Purity | To confirm that the stereocenter at C3 has not undergone racemization during the reaction. |
Conclusion
The derivatization of this compound is a straightforward yet powerful approach for generating novel chemical entities for drug discovery. The protocols for N-acylation, N-alkylation, and reductive amination outlined in this guide provide a robust foundation for researchers. By understanding the underlying chemical principles and the rationale for specific reagents and conditions, scientists can confidently and efficiently synthesize diverse libraries of piperazinone-based compounds for biological evaluation.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Czech Journal of Food Sciences. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Reductive amination of piperazine. Reddit r/OrganicChemistry. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Sequential O- and N-Acylation Protocol for High-Yield Preparation and Modification of Rotaxanes. The Journal of Organic Chemistry. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. [Link]
-
(R)-1,3-Dimethylpiperazin-2-one. MySkinRecipes. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. (R)-1,3-Dimethylpiperazin-2-one [myskinrecipes.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. qascf.com [qascf.com]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols for the Scale-Up Synthesis of Enantiomerically Pure Piperazin-2-Ones
Introduction: The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid conformation makes it an excellent building block for peptidomimetics and a valuable component in the design of small molecule therapeutics targeting a wide range of diseases. The stereochemistry of substituents on the piperazinone ring is often critical for pharmacological activity, necessitating the development of robust and scalable methods for the synthesis of single enantiomers. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of enantiomerically pure piperazin-2-ones, focusing on practical, field-proven protocols and the underlying scientific principles.
Strategic Approaches to Enantiomerically Pure Piperazin-2-ones: A Comparative Overview
The synthesis of chiral piperazin-2-ones on a large scale presents several challenges, including control of stereochemistry, process efficiency, and cost-effectiveness. Three primary strategies have emerged as leading methodologies for addressing these challenges:
-
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to induce enantioselectivity in the formation of the piperazinone ring or a key intermediate. Methods such as asymmetric hydrogenation and asymmetric allylic alkylation have shown promise for scalability.[1]
-
Chiral Pool Synthesis: This classic strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazinone core.[1] This method offers a straightforward and often cost-effective route to the desired enantiomer.
-
Chiral Resolution: In this approach, a racemic mixture of the piperazinone is synthesized and then the enantiomers are separated. This is often achieved through diastereomeric salt formation with a chiral resolving agent or by preparative chiral chromatography.
This guide will provide detailed protocols for two distinct and scalable methods: a one-pot asymmetric organocatalytic synthesis and a chiral pool approach starting from natural amino acids.
Protocol 1: One-Pot Asymmetric Organocatalytic Synthesis of 3-Aryl-Piperazin-2-ones
This protocol details a highly efficient one-pot synthesis of 3-aryl-piperazin-2-ones, proceeding via a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[2][3] This method is particularly advantageous for its operational simplicity, avoidance of isolating intermediates, and high enantioselectivities.[3]
Scientific Rationale:
The key to the enantioselectivity of this process is the use of a quinine-derived urea organocatalyst (eQNU) in the asymmetric epoxidation of the in situ formed electron-poor alkene.[2][3] The subsequent domino ring-opening cyclization with a diamine proceeds in a stereospecific manner to yield the desired chiral piperazin-2-one. The one-pot nature of this reaction minimizes waste and reduces processing time, making it an attractive option for scale-up.[3]
Experimental Workflow Diagram:
Caption: One-pot asymmetric synthesis workflow.
Detailed Step-by-Step Protocol (0.1 mmol scale):
Materials:
-
Aldehyde (0.1 mmol, 1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv)
-
Quinine-derived urea (eQNU) catalyst (0.01 mmol, 10 mol%)
-
Anhydrous Toluene
-
Cumyl hydroperoxide (CHP) (0.11 mmol, 1.1 equiv)
-
1,2-Ethylenediamine (0.12 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (0.2 mmol, 2.0 equiv)
-
Ethyl acetate, saturated NH₄Cl solution, brine, anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Knoevenagel Condensation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and the eQNU catalyst (0.01 mmol).
-
Add anhydrous toluene to achieve a concentration of 0.3 M.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkene by TLC.
-
-
Asymmetric Epoxidation:
-
Once the Knoevenagel condensation is complete, dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Slowly add cumyl hydroperoxide (0.11 mmol) to the cooled solution.
-
Stir the reaction at -20 °C and monitor the formation of the epoxide by TLC.
-
-
Domino Ring-Opening Cyclization (DROC):
-
To the reaction mixture containing the in situ generated epoxide, add 1,2-ethylenediamine (0.12 mmol) followed by triethylamine (0.2 mmol).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. For some substrates, gentle heating to 50 °C may be required.[2][3]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure piperazin-2-one. The eluent system will depend on the specific product and should be determined by TLC analysis.[4]
-
Scale-Up Considerations and Troubleshooting:
-
Thermal Management: The asymmetric epoxidation step is performed at low temperatures. On a larger scale, efficient heat exchange is crucial to maintain the desired temperature and enantioselectivity. The DROC step can be exothermic, so controlled addition of the diamine and adequate cooling may be necessary.[5]
-
Mixing: Homogeneous mixing is critical, especially during the addition of reagents. In larger reactors, ensure adequate agitation to avoid localized high concentrations, which can lead to side reactions.[5]
-
Catalyst Loading: While 10 mol% of the organocatalyst is used on a small scale, optimization of catalyst loading is recommended for large-scale synthesis to improve cost-effectiveness.
-
Purification: On a larger scale, crystallization may be a more efficient purification method than chromatography. A solvent screen should be performed to identify suitable crystallization conditions.
| Parameter | Typical Result | Reference |
| Yield | 40-90% | [2][3] |
| Enantiomeric Excess (ee) | up to 99% | [2][3] |
Protocol 2: Chiral Pool Synthesis of 3-Substituted Piperazin-2-ones from Amino Acids
This protocol outlines a robust and scalable synthesis of enantiomerically pure 3-substituted piperazin-2-ones starting from readily available D- or L-amino acid esters.[6] This method relies on the inherent chirality of the starting material to establish the stereocenter in the final product.
Scientific Rationale:
This synthetic route involves a reductive amination between a protected aminoacetaldehyde and a chiral amino acid ester to form a diamine intermediate.[6] The choice of the D- or L-amino acid ester directly determines the stereochemistry of the final product.[6] Subsequent deprotection and spontaneous intramolecular cyclization yield the desired piperazin-2-one.[6] The use of common and relatively inexpensive starting materials makes this a highly practical approach for industrial production.[6]
Synthetic Pathway Diagram:
Caption: Chiral pool synthesis pathway.
Detailed Step-by-Step Protocol (Example: Synthesis of (R)-3-methylpiperazin-2-one):
Materials:
-
D-Alanine ethyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
N-Cbz-aminoacetaldehyde
-
Methanol
-
Sodium triacetoxyborohydride (Na(OAc)₃BH)
-
Saturated sodium bicarbonate solution
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂)
-
Ethyl acetate
Procedure:
-
Preparation of D-Alanine Ethyl Ester Free Base:
-
Dissolve D-alanine ethyl ester hydrochloride in DCM.
-
Add triethylamine to neutralize the hydrochloride salt.
-
Stir for a short period and then filter to remove the triethylammonium chloride salt. The filtrate contains the free amino ester.
-
-
Reductive Amination:
-
To the filtrate containing the D-alanine ethyl ester, add a solution of N-Cbz-aminoacetaldehyde in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine, followed by the portion-wise addition of sodium triacetoxyborohydride, maintaining the temperature between -10 °C and 0 °C.[6]
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
-
Work-up of the Diamine Intermediate:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral diamine derivative.
-
The crude product can be purified by column chromatography on silica gel if necessary.[6]
-
-
Deprotection and Cyclization:
-
Final Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or by crystallization to obtain the enantiomerically pure (R)-3-methylpiperazin-2-one as a white solid.[6]
-
Scale-Up Considerations and Troubleshooting:
-
Hydrogenation: The use of hydrogen gas on a large scale requires specialized equipment (hydrogenator) and adherence to strict safety protocols. Ensure efficient agitation to facilitate gas-liquid mass transfer for complete reaction.[7]
-
Catalyst Filtration: The filtration of the palladium catalyst on a large scale can be challenging. The use of filter aids and enclosed filter systems is recommended to prevent catalyst exposure and ensure its efficient removal.
-
Exotherms: The reductive amination with sodium triacetoxyborohydride can be exothermic. Careful control of the addition rate and efficient cooling are essential, especially on a larger scale.[5]
-
Product Isolation: Crystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. A thorough solvent screening is necessary to identify optimal crystallization conditions.
| Parameter | Typical Result | Reference |
| Yield (final step) | ~90% | [6] |
| Purity (HPLC) | >98% | [6] |
| Enantiomeric Excess (ee) | >99% | [6] |
Enantiomeric Purity Analysis: A Critical Quality Control Step
Regardless of the synthetic strategy employed, accurate determination of the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
General Chiral HPLC Protocol:
A typical starting point for the chiral separation of piperazinone enantiomers would involve a polysaccharide-based chiral stationary phase (CSP).
Instrumentation and Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
Temperature: Column temperature can be varied to optimize separation.
The specific conditions will need to be optimized for each piperazinone derivative. A resolution factor (Rs) of >1.5 is generally considered baseline separation.
Conclusion
The synthesis of enantiomerically pure piperazin-2-ones is a critical task in drug discovery and development. The choice of synthetic strategy for scale-up will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the piperazinone ring, and the required scale of production. The one-pot organocatalytic method offers an elegant and efficient route with high enantioselectivity, while the chiral pool approach provides a robust and often more cost-effective solution for large-scale manufacturing. Careful consideration of process safety, thermal management, and purification strategies is paramount for the successful transition from laboratory-scale synthesis to industrial production.
References
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- CN108129404B. (2020). Synthesis method of chiral piperazinone derivative.
-
Yu, C., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
DOI. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. [Link]
- CN106117153A. (2016). The preparation method of 2 piperazinones.
-
Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. [Link]
-
ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. [Link]
-
ResearchGate. (n.d.). chiral-separation-techniques-a-practical-approach.pdf. [Link]
-
STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ResearchGate. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. [Link]
-
PubMed. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. [Link]
-
Daicel Chiral Technologies. (2026). Live Seminar – Chiral Masterclass: Practical Strategies for Challenging Separations. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
Application Notes and Protocols for the Purification of (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride by Recrystallization
Document ID: ANP-2026-01-24-001
Version: 1.0
Abstract
This document provides a comprehensive guide for the purification of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. Recrystallization, a robust and scalable technique, is detailed as the primary method for enhancing the purity of this compound. These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The causality behind experimental choices is explained to empower the user to adapt and optimize the methodology for their specific needs.
Introduction and Theoretical Framework
This compound is a chiral heterocyclic compound. The piperazinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[1] The presence of a stereocenter and its nature as a hydrochloride salt are critical determinants of its physicochemical properties, including solubility, which is the cornerstone of purification by recrystallization.
Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain in the solution or are present in a much lower concentration and do not co-crystallize.[3]
For hydrochloride salts of amines, the polarity of the molecule is significantly increased compared to the free base. This generally leads to higher solubility in polar solvents like water and alcohols, and lower solubility in non-polar organic solvents.[4] The selection of an appropriate solvent is therefore the most critical step in developing a successful recrystallization protocol.
Physicochemical Properties and Solvent Selection Rationale
While specific experimental data for this compound is not widely available in public literature, we can infer its properties based on related structures such as piperazine and its salts. Piperazine dihydrochloride, for instance, is highly soluble in water.
Table 1: Predicted Solubility Profile and Rationale for this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | High to Moderate | The hydrochloride salt and the polar amide group will interact favorably with protic solvents through hydrogen bonding and dipole-dipole interactions. Solubility is expected to increase significantly with temperature. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Low to Moderate | These solvents can dissolve the compound to some extent due to their polarity, but the lack of hydrogen bond donation will likely result in lower solubility compared to protic solvents. They are excellent candidates as anti-solvents. |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Insoluble to Very Low | The high polarity of the hydrochloride salt makes it unlikely to dissolve in non-polar solvents. These are primarily useful as anti-solvents or for washing the final product to remove non-polar impurities. |
The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential ensures a high recovery of the purified material.
Experimental Protocols
This section outlines the necessary steps to develop and execute a robust recrystallization procedure for this compound.
Workflow for Protocol Development
The following diagram illustrates the logical flow for developing a purification protocol for a novel compound.
Caption: Workflow for Recrystallization Protocol Development.
Protocol 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization.
Materials:
-
This compound (crude)
-
Selection of solvents (see Table 1)
-
Small vials or test tubes
-
Stirring hotplate and stir bars
-
Thermometer
Procedure:
-
Place approximately 10-20 mg of the crude material into a series of labeled vials.
-
To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Note the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the vial gently on a hotplate with stirring. Continue adding the solvent in small portions until the solid dissolves completely. Record the temperature and the approximate volume of solvent used.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.
-
Evaluate the results based on the criteria for a good recrystallization solvent. A two-solvent system (one solvent in which the compound is soluble, and an anti-solvent in which it is not) can also be evaluated by dissolving the compound in a minimum of the hot "good" solvent and adding the "bad" solvent dropwise until turbidity is observed, then re-heating to clarify and cooling. A combination of an alcohol and water or an alcohol and a less polar solvent like ethyl acetate or acetone is often effective for amine hydrochlorides.[5]
Protocol 2: Recrystallization of this compound
Objective: To purify the compound using the optimized solvent system from the screening process. For the purpose of this protocol, we will assume a mixture of isopropanol and water has been selected.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized Water
-
Erlenmeyer flask
-
Stirring hotplate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Weigh the crude material and place it in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol to the flask to create a slurry.
-
Heat the mixture to a gentle boil while stirring. Continue to add isopropanol in small portions until the solid is nearly dissolved.
-
Add deionized water dropwise until the remaining solid dissolves completely. The goal is to use the minimum amount of hot solvent necessary.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Purified Product
The success of the purification should be validated through analytical testing.
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Expected Outcome |
| Melting Point Analysis | Assess purity and identity. | A sharp melting point range close to the literature value (if available). Impurities typically broaden and depress the melting point. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | Increased peak area percentage for the main compound compared to the crude material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities. | Clean spectrum consistent with the desired structure. Absence or significant reduction of impurity signals. |
| Chiral HPLC or SFC | Determine enantiomeric excess (e.e.). | e.e. should be ≥98% for high-purity material. |
Troubleshooting and Field-Proven Insights
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point of the solid below the temperature of the solution. To remedy this, try reheating the solution and adding more solvent, or using a different solvent system.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. Seeding with a small crystal of the pure compound is also an effective method.
-
Low Recovery: This can be caused by using too much solvent, cooling too quickly, or premature crystallization during a hot filtration. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is pre-warmed.
Conclusion
The purification of this compound by recrystallization is a highly effective method for achieving high purity. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, will yield a product suitable for demanding applications in pharmaceutical development. The protocols and insights provided in this document serve as a robust starting point for the successful implementation of this essential purification technique.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
Jiaxing Jlight Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazine hydrochloride. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-1,3-dimethylpiperazin-2-one. Retrieved from [Link]
- Vedejs, E., & Fields, S. C. (1996). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 37(18), 3121-3124.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
- Kříž, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
-
The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Identification in (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this chiral piperazinone derivative. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot and optimize your synthetic process to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am observing an unexpected peak in my crude NMR/LC-MS that I suspect is a diastereomer of my product. How can this be formed and how can I confirm its identity?
Answer:
The formation of the diastereomeric (S,R)-1,3-dimethyl-piperazin-2-one is a common issue in the synthesis of chiral piperazinones, especially if the chiral integrity of your starting materials is not rigorously controlled. The most likely source of this impurity is the presence of L-alanine in your D-alanine starting material, or vice-versa if you are synthesizing the (S)-enantiomer.
Causality of Diastereomer Formation:
The synthesis of (R)-1,3-Dimethyl-piperazin-2-one often proceeds via a pathway involving the reductive amination of a protected aminoacetaldehyde with an ester of D-alanine, followed by cyclization and N-methylation. If the D-alanine starting material is contaminated with even small amounts of L-alanine, a parallel reaction pathway will occur, leading to the formation of the (S,R)-diastereomer alongside your desired (R,R)-product.
Workflow for Identification and Mitigation:
Caption: Formation of diastereomeric impurity from contaminated starting material.
Troubleshooting Protocol: Diastereomer Identification
-
Chiral HPLC Analysis: The most definitive way to identify and quantify the diastereomeric impurity is through chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase, such as a Daicel Chiralpak® column, is essential.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. Method development will be required to achieve baseline separation of the diastereomers.
-
Detection: UV detection is usually sufficient if the compound has a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[1]
-
-
High-Field NMR Spectroscopy: In some cases, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 500 MHz or higher) may be able to distinguish between diastereomers. Look for splitting or the appearance of new signals for the methyl groups or the protons on the piperazine ring.
-
Starting Material Analysis: Analyze your D-alanine starting material using a suitable chiral method (e.g., chiral GC or HPLC after derivatization) to determine its enantiomeric purity.
Question 2: My reaction seems incomplete, and I am isolating unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion can be a frustrating issue. The most common culprits are related to the reaction conditions of the key bond-forming steps: reductive amination and cyclization.
Causality of Incomplete Reaction:
-
Reductive Amination: This step involves the formation of an imine intermediate followed by its reduction. If the reducing agent is not sufficiently reactive, is added too slowly, or degrades, the reaction may stall. Similarly, suboptimal pH or temperature can hinder imine formation.[2]
-
Cyclization: The intramolecular cyclization to form the piperazin-2-one ring is typically a condensation reaction that releases a molecule of alcohol (from the ester). This is an equilibrium process, and if the alcohol is not effectively removed, the reaction may not proceed to completion.
Troubleshooting Protocol: Driving the Reaction to Completion
| Step | Parameter to Optimize | Recommended Action | Rationale |
| Reductive Amination | Reducing Agent | Ensure the quality and stoichiometry of the reducing agent (e.g., sodium triacetoxyborohydride). Consider a more reactive agent if necessary. | A weak or degraded reducing agent will not efficiently reduce the imine intermediate. |
| pH | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant hydrolysis of the starting materials. | The rate of imine formation is pH-dependent. | |
| Cyclization | Temperature | Gradually increase the reaction temperature during the cyclization step. | Higher temperatures can help to drive off the alcohol byproduct and overcome the activation energy of the cyclization. |
| Solvent | If applicable, use a solvent that allows for the azeotropic removal of the alcohol byproduct. | Removing the byproduct will shift the equilibrium towards the product. | |
| Catalyst | Consider the use of a mild acid or base catalyst to promote the intramolecular aminolysis. | Catalysts can lower the activation energy for the cyclization. |
Question 3: I have identified a byproduct with a mass corresponding to a dimer of my starting material. How could this have formed?
Answer:
Dimer formation is a potential side reaction during the synthesis of piperazinones, particularly during the cyclization step.
Causality of Dimer Formation:
Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. In this case, two molecules of the linear amino ester precursor can react with each other to form a 1,4-disubstituted diketopiperazine.
Caption: Competing intermolecular dimerization reaction.
Troubleshooting Protocol: Minimizing Dimer Formation
-
High Dilution: Run the cyclization reaction at a lower concentration. This will favor the intramolecular reaction over the intermolecular dimerization.
-
Slow Addition: If possible, add the linear precursor slowly to the reaction mixture at the cyclization temperature. This keeps the instantaneous concentration of the precursor low, further promoting the desired intramolecular cyclization.
Question 4: My final product is showing signs of racemization. What are the potential causes and how can I prevent this?
Answer:
Maintaining the stereochemical integrity of your chiral centers is crucial. Racemization can occur at several stages of the synthesis.
Causality of Racemization:
-
Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures for prolonged periods, can lead to the epimerization of the chiral center at the 3-position of the piperazinone ring.
-
Starting Material Racemization: As mentioned in Question 1, if your starting D-alanine is not enantiomerically pure, you will inherently form a mixture of diastereomers.
Troubleshooting Protocol: Preventing Racemization
-
Mild Reaction Conditions:
-
Use the mildest possible conditions for all reaction steps.
-
Avoid excessive heating and prolonged reaction times.
-
If a base is required, use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) in stoichiometric amounts rather than a strong inorganic base.
-
-
Protecting Group Strategy: The choice of protecting groups for the amine functionalities can influence the stability of the chiral center. Ensure your protecting group strategy is compatible with the reaction conditions and does not promote racemization.
-
Purification: If some racemization is unavoidable, chiral chromatography can be used to separate the desired enantiomer from the unwanted one.
Analytical Methods for Byproduct Identification
A combination of analytical techniques is essential for the comprehensive identification and quantification of byproducts.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and impurities. Chiral HPLC is essential for separating enantiomers and diastereomers.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for unknown peaks, aiding in their identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and byproducts. Derivatization may be necessary for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information about the main product and any isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are valuable for structure elucidation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can help to identify the functional groups present in the product and impurities. |
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
-
Synthesis of enantiopure piperazines via asymmetric lithiation–trapping of N-Boc piperazines: unexpected role of the electrophile and distal N-substituent. J. Am. Chem. Soc.2016, 138 (49), 15931–15934. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry; Vol. 25, No. 10 (2013), 5555-5558. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Org. Lett.2015, 17 (15), 3858–3861. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Org. Chem. Front., 2021 , 8, 6234-6239. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules2021, 26(20), 6137. Available at: [Link]
-
Synthesis and structural characterization of novel cyclochlorotriphosphazene derivatives derived from N-(1-Naphthyl)ethylenediamine dihydrochloride. Spectroscopic studies of the products. Journal of Molecular Structure, 2019 , 1184, 45-53. Available at: [Link]
- US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents.
-
Lewis/Brønsted acid-mediated cyclization/amidation of 1,6-enynes with nitriles: access to 3-enamide substituted dihydrobenzofurans. Chem. Commun., 2016 , 52, 10582-10585. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. J. Org. Chem.2015, 80 (19), 9726–9733. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. J. Med. Chem.2016, 59 (1), 181–195. Available at: [Link]
- US20130116245A1 - Alkylated piperazine compounds - Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research 2016; 8(11): 1515-1520. Available at: [Link]
-
Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank2020, 2020(4), M1161. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2015, 7(1):685-692. Available at: [Link]
Sources
Overcoming poor solubility of piperazine derivatives in organic solvents
Technical Support Center: Piperazine Derivatives Solubility
Introduction: The Piperazine Solubility Challenge
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. However, their unique physicochemical properties, particularly the presence of two basic nitrogen atoms, often lead to significant solubility challenges in the organic solvents crucial for synthesis, purification, and formulation.[1] This guide provides a comprehensive framework for understanding and systematically overcoming these solubility hurdles. We will move beyond simple solvent screening to explore the underlying chemical principles and provide actionable, field-tested protocols for researchers in drug development.
Fundamental Principles Governing Solubility
A deep understanding of the "why" is critical before addressing the "how." The solubility of a piperazine derivative is a multifactorial issue governed by the interplay between the solute and the solvent.
-
Polarity Mismatch: The core principle of "like dissolves like" is paramount. Piperazine itself is a polar molecule, soluble in polar protic solvents like water, ethanol, and methanol.[2][3] However, extensive substitution with non-polar, lipophilic groups can dramatically decrease its affinity for polar solvents and increase its solubility in non-polar environments like hexane or toluene.
-
Hydrogen Bonding: The two nitrogen atoms of the piperazine ring are potent hydrogen bond acceptors. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) will generally be more effective than aprotic solvents (like acetonitrile or acetone) at solvating the piperazine core.
-
pKa and Ionization State: The basicity of the piperazine nitrogens (pKa1 ~5.7, pKa2 ~9.8 for the parent molecule) is arguably the most critical factor.[4] The ionization state—and therefore the polarity and solubility—of the molecule is highly dependent on the pH of the microenvironment. In its neutral (free base) form, it is less polar. Upon protonation, it forms a highly polar, charged cation that is often more soluble in polar solvents.[5]
-
Crystal Lattice Energy: For solid compounds, the energy required to break apart the crystal lattice must be overcome by the energy of solvation. Highly crystalline, high-melting-point derivatives often exhibit poor solubility because of strong intermolecular forces in the solid state.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative won't dissolve in standard solvents like DCM or Ethyl Acetate. What's the first thing I should try? A1: Start with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules. If that fails, and your compound is stable, gentle heating can often increase solubility significantly.[2]
Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous reaction buffer. Why? A2: This is a classic anti-solvent precipitation problem. DMSO is miscible with water, but your compound is not. The final concentration of DMSO in your aqueous buffer was likely too low to keep the compound in solution.[6] The solution is to either increase the final DMSO concentration (if your experiment can tolerate it) or use a more advanced solubilization technique described in the troubleshooting guide below.
Q3: Can I use an acid to help dissolve my piperazine derivative? A3: Yes, this is a highly effective strategy. Adding a stoichiometric amount of a suitable acid (like HCl or TFA) will form the corresponding salt.[7] This salt is an ionic species and is often dramatically more soluble in polar organic solvents like methanol or ethanol than the neutral free base.[8]
Q4: Does the salt form of my starting material matter? A4: Absolutely. A piperazine derivative supplied as a hydrochloride (HCl) salt will have vastly different solubility properties than the free base. The HCl salt will be more soluble in polar protic solvents and poorly soluble in non-polar solvents like dichloromethane or ether. The free base will show the opposite trend. Always check the certificate of analysis for your material.
In-Depth Troubleshooting Guide
This section provides a systematic approach to tackling complex solubility issues. Follow the decision tree to identify the best strategy for your specific problem.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting piperazine derivative solubility.
Problem: Compound is insoluble in moderately polar aprotic solvents (e.g., THF, Acetone).
-
Probable Cause: The compound is highly polar and/or has strong hydrogen bonding capabilities that are not being met by the solvent. It may also possess high crystal lattice energy.
-
Solution Path:
-
Strategy 1: Co-Solvent System. Introduce a polar protic co-solvent like methanol or ethanol.[9] These can break up the solute-solute interactions via hydrogen bonding. Start with a 10% (v/v) addition and gradually increase. The combination of different solvent properties can have a synergistic effect.[10]
-
Strategy 2: High-Power Polar Aprotic Solvents. Switch to a stronger solvent like DMSO or N-Methyl-2-pyrrolidone (NMP). These have high dielectric constants and are excellent at solvating a wide range of polar functional groups. Be aware that they have high boiling points and can be difficult to remove.
-
Problem: Compound is the free base and insoluble in most solvents except for highly non-polar ones (e.g., Toluene), but a polar solvent is needed.
-
Probable Cause: The piperazine core's polarity is being overshadowed by large, lipophilic substituents on the molecule. The overall character is non-polar.
-
Solution Path:
-
Strategy 1: pH Adjustment / In-Situ Salt Formation. This is the most powerful technique for this scenario.[11] By adding a volatile acid like formic acid, acetic acid, or trifluoroacetic acid (TFA), you can protonate one or both of the piperazine nitrogens. This creates an in-situ salt, dramatically increasing the polarity and enhancing solubility in polar solvents like methanol, water, or acetonitrile.[5]
-
Causality: The conversion from a neutral molecule to an ionic salt introduces strong ion-dipole interactions with polar solvents, which are much more powerful than the dipole-dipole or hydrogen bonding interactions of the neutral form.
-
Visualizing the Impact of pH on Piperazine Ionization
Caption: Ionization states of a piperazine derivative at different pH values.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol is designed for situations where a single solvent is insufficient.
-
Materials:
-
Piperazine derivative (solid)
-
Primary solvent (e.g., Dichloromethane, DCM)
-
Co-solvent (e.g., Methanol, MeOH)
-
Vortex mixer, magnetic stirrer.
-
-
Methodology:
-
Weigh 10 mg of the piperazine derivative into a clean glass vial.
-
Add 0.9 mL of the primary solvent (DCM).
-
Cap the vial and vortex for 30 seconds. Observe for dissolution.
-
If the solid remains, add 0.1 mL of the co-solvent (MeOH) to create a 9:1 DCM:MeOH mixture.
-
Vortex again for 30 seconds. If necessary, place on a magnetic stirrer for 5-10 minutes.
-
Continue adding the co-solvent in 0.1 mL increments, vortexing after each addition, until dissolution is achieved or the solvent system is no longer suitable for your application.
-
Self-Validation: The solution should appear clear and free of particulates. Shine a laser pointer through the vial; scattering indicates suspended particles (Tyndall effect), meaning true dissolution has not been achieved.
-
Protocol 2: pH-Adjusted Solubilization via In-Situ Salt Formation
This is a robust method for increasing the polarity of basic piperazine derivatives.
-
Materials:
-
Piperazine derivative (free base, solid)
-
Target polar solvent (e.g., Acetonitrile)
-
Acidifying agent (e.g., Trifluoroacetic acid - TFA)
-
Micropipettes.
-
-
Methodology:
-
Weigh 10 mg of the piperazine derivative into a vial.
-
Add 1.0 mL of the target solvent (Acetonitrile).
-
Cap and vortex. Observe the suspension.
-
Carefully add 1-2 µL of TFA directly to the suspension. Caution: TFA is corrosive.
-
Cap and vortex immediately for 1 minute. The solid should begin to dissolve as the TFA salt is formed.
-
If undissolved solid remains, add another 1-2 µL of TFA and repeat vortexing. Use the minimum amount of acid necessary to achieve a clear solution.
-
Self-Validation: A clear, homogenous solution indicates successful salt formation and solubilization. If the compound will be isolated later, ensure the chosen acid is volatile (like TFA or formic acid) for easy removal under vacuum.
-
Data Summary Tables
Table 1: Properties of Common Organic Solvents
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | Non-Polar | 0.1 | 69 | Good for highly lipophilic derivatives. |
| Toluene | Non-Polar | 2.4 | 111 | Aromatic, slightly more polar than hexane. |
| Dichloromethane | Polar Aprotic | 3.1 | 40 | Common reaction solvent, use with caution. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Common for chromatography and extractions. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | Common for HPLC and reactions. |
| Methanol | Polar Protic | 5.1 | 65 | Excellent H-bond donor, good for salts.[1] |
| Ethanol | Polar Protic | 4.3 | 78 | Less toxic alternative to methanol.[2] |
| DMSO | Polar Aprotic | 7.2 | 189 | Very strong solvent, difficult to remove.[6] |
References
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Journal of Pharmaceutical Sciences. [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. [Link]
-
Piperazine | C4H10N2. (n.d.). PubChem. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]
-
Piperazine. (n.d.). Solubility of Things. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). LinkedIn. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (n.d.). ResearchGate. [Link]
-
How do I remove piperazine from the solid compound?. (2015). ResearchGate. [Link]
-
How To Determine Solubility Of Organic Compounds?. (2025). YouTube. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Publishing. [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). PubMed Central. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
-
Solubility - What dissolves in What?. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uregina.ca [uregina.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
Validation & Comparative
Catalytic Asymmetric Hydrogenation: A Powerful Tool for Enantioselective Synthesis
An In-Depth Guide to the Synthesis of Chiral Piperazin-2-ones for Medicinal Chemistry
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its rigidified cyclic structure often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents, making it an attractive building block in drug discovery. The stereochemistry of these molecules is often critical to their biological activity, necessitating the development of efficient and stereoselective synthetic routes to access enantiomerically pure chiral piperazin-2-ones.
This guide provides a comparative overview of the principal strategies for synthesizing chiral piperazin-2-ones, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide exemplary experimental protocols to inform your synthetic planning.
Catalytic asymmetric hydrogenation has emerged as a highly effective and atom-economical method for the synthesis of chiral piperazin-2-ones. This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dihydropyrazinone or a pyrazin-2-ol, in the presence of a chiral metal catalyst.
Iridium-Catalyzed Asymmetric Hydrogenation of Dihydropyrazin-2-ones
Iridium catalysts, particularly those featuring chiral phosphine-oxazoline or diphosphine ligands like BINAP, have been successfully employed in the asymmetric hydrogenation of 5,6-dihydropyrazin-2(1H)-ones.[3] This method provides access to a range of chiral piperazin-2-ones with good yields and moderate to excellent enantioselectivities.
Mechanism Insight: The iridium catalyst coordinates to the double bond of the dihydropyrazinone, and the chiral ligand environment dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer in excess.
Experimental Protocol: Synthesis of (R)-3-phenylpiperazin-2-one
-
To a solution of 3-phenyl-5,6-dihydropyrazin-2(1H)-one (1.0 mmol) in methanol (5 mL) in a high-pressure reactor is added [Ir(cod)Cl]₂ (0.01 mmol) and (R)-BINAP (0.012 mmol).
-
The reactor is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford (R)-3-phenylpiperazin-2-one.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A notable advancement in this area is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which are aromatic precursors.[1][2][4] This method allows for the efficient synthesis of chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and high enantioselectivities (up to 90% ee).[1]
Causality of Experimental Choice: The choice of a palladium catalyst with a suitable chiral ligand is crucial for achieving high enantioselectivity. The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure efficient conversion and prevent over-reduction or side reactions.
Workflow for Palladium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Pd-catalyzed asymmetric hydrogenation.
One-Pot Multicomponent Reactions: Efficiency in Action
One-pot reactions that combine multiple synthetic steps without the isolation of intermediates offer significant advantages in terms of efficiency, reduced waste, and time savings. A powerful example is the one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[5][6]
This elegant strategy utilizes commercially available aldehydes, (phenylsulfonyl)acetonitrile, and a chiral quinine-derived urea catalyst to construct 3-aryl/alkyl piperazin-2-ones in good to high yields and with excellent enantioselectivities (up to 99% ee).[3][6]
Mechanistic Rationale: The reaction proceeds through a sequence of carefully orchestrated steps. The Knoevenagel condensation forms an α,β-unsaturated nitrile, which then undergoes a highly enantioselective epoxidation catalyzed by the chiral urea. The subsequent addition of a 1,2-diamine initiates a domino sequence of epoxide opening and intramolecular cyclization to furnish the chiral piperazin-2-one.
Logical Relationship of the One-Pot Synthesis
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Distinguishing (R)- and (S)-1,3-Dimethyl-piperazin-2-one
(R)-1,3-Dimethyl-piperazin-2-one is a chiral building block utilized in the synthesis of pharmacologically active compounds, particularly in the development of neuroactive agents and kinase inhibitors where stereochemistry is pivotal for biological activity.[1] Its enantiomer, (S)-1,3-Dimethyl-piperazin-2-one, while less commonly cited in commercially available contexts, would be expected to exhibit identical physical properties in a non-chiral environment, yet potentially different biological interactions.
This guide will delve into the expected spectroscopic signatures of these enantiomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). We will explore the theoretical underpinnings of why some techniques will yield identical results for both enantiomers and why others are essential for their differentiation.
The Challenge of Chirality: A Tale of Two Molecules
Enantiomers are non-superimposable mirror images of each other. This relationship is akin to a left and right hand – they are composed of the same parts but are oriented differently in space. For (R)- and (S)-1,3-Dimethyl-piperazin-2-one, the chiral center is the carbon at the 3-position of the piperazinone ring, which is bonded to a methyl group, a hydrogen atom, a nitrogen atom, and a carbonyl group.
Figure 1. Molecular structures of (R)- and (S)-1,3-Dimethyl-piperazin-2-one.
Spectroscopic Techniques for Achiral Environments: NMR, IR, and MS
In the absence of a chiral influence (e.g., a chiral solvent or derivatizing agent), standard spectroscopic techniques like NMR, IR, and MS will produce identical spectra for both (R)- and (S)-1,3-Dimethyl-piperazin-2-one. This is because these methods probe molecular properties that are independent of the spatial orientation of the molecule's constituent atoms in a non-chiral setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the connectivity of atoms in a molecule. For the title compounds, the chemical shifts and coupling constants of the protons and carbons will be identical for both enantiomers when measured in a standard achiral solvent like CDCl₃ or DMSO-d₆.
Expected ¹H NMR Spectral Features: Based on the structure and data from related piperazinone derivatives, the following proton signals are anticipated:
-
A singlet for the N1-methyl group.
-
A multiplet (likely a quartet) for the C3-proton, coupled to the C3-methyl group.
-
A doublet for the C3-methyl group, coupled to the C3-proton.
-
A series of multiplets for the diastereotopic protons on C5 and C6 of the piperazine ring.
Expected ¹³C NMR Spectral Features: The carbon spectrum would be expected to show distinct signals for:
-
The carbonyl carbon (C2).
-
The two methyl carbons (N1-CH₃ and C3-CH₃).
-
The four carbons of the piperazine ring (C3, C5, and C6).
Table 1: Predicted NMR Data for 1,3-Dimethyl-piperazin-2-one (in achiral solvent)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ||
| N1-CH₃ | ~2.8-3.0 | s |
| C3-H | ~3.0-3.5 | q |
| C3-CH₃ | ~1.2-1.5 | d |
| Ring CH₂ | ~2.5-3.8 | m |
| ¹³C | ||
| C=O | ~165-175 | |
| C3 | ~50-60 | |
| Ring CH₂ | ~40-50 | |
| N1-CH₃ | ~35-45 |
| C3-CH₃ | ~15-25 | |
Note: These are estimated chemical shift ranges based on general principles and data from similar structures. Actual values may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte ((R)- or (S)-1,3-Dimethyl-piperazin-2-one) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse programs should be employed.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign peaks to the corresponding protons and carbons in the molecule.
To differentiate the enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent would be necessary to induce diastereomeric interactions, leading to separate signals for the (R) and (S) forms.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. Since the vibrational frequencies of bonds are dependent on the masses of the atoms and the bond strengths, and not on the stereochemistry (in a non-chiral environment), the IR spectra of (R)- and (S)-1,3-Dimethyl-piperazin-2-one are expected to be identical.
Key Expected IR Absorptions:
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of an amide carbonyl.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene groups.
-
C-N stretch: Absorptions in the 1000-1350 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In standard MS techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the fragmentation patterns of enantiomers are identical because the energy required to ionize and fragment the molecule is not influenced by its chirality.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): For C₆H₁₂N₂O, the expected molecular weight is 128.17 g/mol . A prominent peak at m/z = 128 would be anticipated, representing the intact ionized molecule.
-
Fragmentation Pattern: The fragmentation of piperazine derivatives often involves cleavage of the ring and loss of small neutral molecules or radicals.[2][3] Common fragmentation pathways for 1,3-Dimethyl-piperazin-2-one could include the loss of a methyl group (CH₃•, mass = 15), leading to a fragment at m/z = 113, or cleavage of the piperazinone ring.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
The Decisive Technique: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the gold standard for distinguishing enantiomers in solution. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they will produce mirror-image CD spectra.
Expected CD Spectra:
-
(R)-1,3-Dimethyl-piperazin-2-one will exhibit a CD spectrum with positive and/or negative Cotton effects at specific wavelengths.
-
(S)-1,3-Dimethyl-piperazin-2-one will display a CD spectrum that is an exact mirror image of the (R)-enantiomer's spectrum. If the (R)-enantiomer has a positive peak at a certain wavelength, the (S)-enantiomer will have a negative peak of the same magnitude at that same wavelength.
The chromophore in this molecule is the amide group (O=C-N), which will give rise to CD signals in the far-UV region (typically below 250 nm).
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of known concentrations of the (R)- and (S)-enantiomers in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the samples over the appropriate wavelength range (e.g., 190-300 nm) in a quartz cuvette of a known path length.
-
Data Processing: Subtract the solvent baseline from the sample spectra.
-
Analysis: Compare the CD spectra of the two enantiomers. They should be mirror images of each other.
Figure 2. Workflow for the spectroscopic comparison of enantiomers.
Conclusion
The spectroscopic comparison of (R)- and (S)-1,3-Dimethyl-piperazin-2-one underscores a fundamental principle of stereochemistry: enantiomers exhibit identical physical and spectroscopic properties in achiral environments. Therefore, NMR, IR, and mass spectrometry are invaluable for confirming the molecular structure, functional groups, and molecular weight, but they cannot, on their own, distinguish between the two enantiomers. The definitive technique for this purpose is Circular Dichroism, which directly probes the chiroptical properties of the molecules and provides a unique, mirror-image fingerprint for each enantiomer. For researchers and professionals in drug development, a comprehensive analytical approach employing both achiral and chiral spectroscopic methods is essential for the unambiguous identification and characterization of enantiopure compounds.
References
-
MySkinRecipes. (R)-1,3-Dimethylpiperazin-2-one. [Link]
- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a substituted piperazine derivative. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure the safety of their personnel and the protection of the environment.
Understanding the Compound: Hazard Profile and Analogs
Key Inferred Hazards:
-
Skin and Eye Irritant: Assumed based on data for similar piperazine hydrochlorides.[1][2][3]
-
Respiratory Irritant: Inhalation of dusts may cause respiratory tract irritation.[1][2]
-
Potential for Sensitization: Some piperazine derivatives can cause allergic skin reactions or asthma-like symptoms if inhaled.[5]
Given these potential hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with removal by a certified hazardous waste contractor.
Step 1: Waste Characterization and Segregation
The first and most critical step is to classify the waste. Based on the anticipated hazards of piperazine derivatives, waste this compound should be treated as hazardous chemical waste . It is crucial to prevent mixing this waste with other waste streams, such as non-hazardous trash or biohazardous waste.
Do NOT dispose of this compound down the drain. [6] This can lead to contamination of waterways and is a violation of environmental regulations.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, all personnel must be equipped with the following PPE:
-
Safety Goggles or Face Shield: To protect against splashes and dust.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Laboratory Coat: To protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Step 3: Waste Container Selection and Labeling
All waste this compound, including empty containers and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Type: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) drum or bottle).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[7] The label should also include:
-
The full chemical name: This compound
-
The primary hazard(s) (e.g., "Irritant," "Corrosive")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
Step 4: Waste Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[7]
-
The waste container must be kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]
-
Ensure that incompatible chemicals are not stored together.
Step 5: Disposal through an Approved Vendor
The final step is the disposal of the accumulated waste through a licensed hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this process.
-
Contact your EHS office to schedule a waste pickup.
-
Ensure all paperwork, including a hazardous waste manifest, is completed accurately.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[9]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Minor Spill Cleanup:
For small spills of solid this compound:
-
Evacuate non-essential personnel from the immediate area.[10]
-
Wearing appropriate PPE, carefully sweep up the spilled material and place it in a labeled hazardous waste container.[4]
-
Avoid generating dust.[4]
-
Clean the spill area with a suitable solvent (e.g., water, if compatible) and collect the cleaning materials as hazardous waste.
-
Ventilate the area.[10]
Major Spill:
For large spills, or if the spill involves a solution:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[9][12] Laboratories are considered hazardous waste generators and must comply with the specific requirements for their generator status (e.g., Very Small, Small, or Large Quantity Generator).[9][13]
Key regulatory requirements include:
-
Waste Determination: Generators are responsible for determining if their waste is hazardous.[13]
-
Container Management: Proper labeling and storage of hazardous waste containers are mandatory.[7][14]
-
Training: All personnel who handle hazardous waste must receive appropriate training.[15]
-
Record Keeping: Laboratories must maintain records of hazardous waste generation and disposal.[8]
By following these guidelines, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
Visualizing the Disposal Process
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. medlabmag.com [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. aksci.com [aksci.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. connmaciel.com [connmaciel.com]
- 15. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
